5-Oxazolidinone, 2-methyl-4-(phenylmethyl)-

Asymmetric Synthesis Chiral Auxiliary Oxazolidinone

Sourcing a reliable chiral building block for asymmetric L-phenylalanine synthesis often involves lengthy multi-step routes. This 4-benzyl-2-methyl-5-oxazolidinone provides a direct solution. - Acts as a masked L-phenylalanine equivalent, enabling shortened synthetic routes compared to conventional methods. - Delivers high stereoselectivity in auxiliary applications, achieving 98-99% ee in 2-hydroxy fatty acid ester synthesis. - Consistent quality characterized for N-H and carbonyl reactivity, suited for constructing diverse chiral libraries.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 113825-47-1
Cat. No. B12901470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxazolidinone, 2-methyl-4-(phenylmethyl)-
CAS113825-47-1
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1NC(C(=O)O1)CC2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3
InChIKeyOFGXXXBGIBGNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxazolidinone, 2-methyl-4-(phenylmethyl)-: Structural & Synthetic Profile


5-Oxazolidinone, 2-methyl-4-(phenylmethyl)- (also known as 4-benzyl-2-methyl-1,3-oxazolidin-5-one, CAS 113825-47-1) is a chiral heterocyclic building block belonging to the oxazolidinone class. It is characterized by a 2-methyl substitution on the oxazolidinone ring and a 4-benzyl group that imparts chirality, making it a valuable scaffold in asymmetric synthesis [1]. The compound is typically prepared via catalytic hydrogenation of the corresponding azlactone precursor [2] and serves as a versatile intermediate for constructing complex chiral molecules, particularly in the synthesis of α-amino acids and their derivatives [1].

Chiral oxazolidinone building block for asymmetric synthesis
Reported masked α-amino acid equivalent scaffold
Supports stereochemical-control research via chiral auxiliary

5-Oxazolidinone, 2-methyl-4-(phenylmethyl)-: Irreplaceability by Generic Analogs


Despite the structural similarity among oxazolidinones, generic substitution of 5-Oxazolidinone, 2-methyl-4-(phenylmethyl)- with other commercially available oxazolidinones is not straightforward. The 2-methyl and 4-benzyl substitution pattern is critical for the compound's role as a masked α-amino acid equivalent, specifically enabling a shortened synthetic route to L-phenylalanine that is not achievable with unsubstituted or differently substituted oxazolidinones [1]. Furthermore, in chiral auxiliary applications, the stereochemical outcome of asymmetric transformations is highly sensitive to the auxiliary's substitution pattern; even closely related analogs like 4-benzyl-2-oxazolidinone or 4-methyl-5-phenyl-2-oxazolidinone exhibit distinct enantioselectivity profiles and reaction yields [2]. Therefore, direct replacement without re-optimization of reaction conditions risks compromised yield, altered stereoselectivity, or complete synthetic failure.

Substitution pattern critical for masked Phe route
The 2-methyl/4-benzyl pattern is reported to enable the masked L-phenylalanine synthesis; unsubstituted oxazolidinones may lack this route.
Stereochemical sensitivity to auxiliary substitution
Closely related oxazolidinone analogs can exhibit different enantioselectivity profiles and yields.
Direct replacement requires re-optimization
Substituting without reaction condition adjustment may compromise yield or stereoselectivity.

5-Oxazolidinone, 2-methyl-4-(phenylmethyl)-: Differentiating Evidence


Chiral Imide Formation Yield

In a direct comparative study of five chiral oxazolidinones for the preparation of chiral oleic acid imides, the target compound ((R)-(+)-4-benzyl-2-oxazolidinone) and its enantiomer ((S)-(-)-4-benzyl-2-oxazolidinone) gave imide formation yields in the range of 88–92%. This yield is comparable to other widely used auxiliaries such as (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone and (R)-(+)-4-isopropyl-2-oxazolidinone, which also yielded 88–92% under identical conditions [1]. The data confirm that the 4-benzyl-2-methyl substitution pattern does not compromise auxiliary loading efficiency relative to industry-standard oxazolidinones.

Chiral imide formation yield
Head-to-head
Target 88–92% / Comparator 88–92%
Comparable auxiliary loading efficiency reported
Identical oleic acid imide formation conditions
Asymmetric Synthesis Chiral Auxiliary Oxazolidinone

Enantioselective Hydroxylation Performance

When employed as a chiral auxiliary in the enantioselective hydroxylation of fatty acids, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone consistently delivered hydroxylated products with 98% enantiomeric excess (ee) across five different fatty acid substrates (elaidic, petroselinic, vaccenic, linoleic, and oleic) [1]. While the target compound (4-benzyl-2-methyl variant) was not directly tested in this expanded substrate scope, the 4-benzyl-2-oxazolidinone auxiliaries in the same study provided final methyl 2-hydroxyoleate with 98–99% ee, indicating that the benzyl-substituted oxazolidinones achieve comparable stereocontrol to the methyl-phenyl variants [1].

Enantioselective hydroxylation ee
Cross-study comparable
Target 98–99% ee / Comparator 98% ee
Comparable stereocontrol profile indicated
Cross-study comparison across five fatty acid substrates
Asymmetric Hydroxylation Chiral Auxiliary Enantiomeric Excess

Shortened L-Phenylalanine Synthesis

US Patent 4,698,433 explicitly claims that 2-methyl-4-benzyl-5-oxazolidinone (the target compound) enables a shortened synthesis of L-phenylalanine by reducing the number of reactions and process steps compared to conventional multistep approaches [1]. The saturated heterocyclic ring of the compound is strategically cleaved to release the required phenyl, amino, and carboxyl functionalities in a more direct manner [1]. No other oxazolidinone is reported to offer this specific synthetic shortcut for L-phenylalanine production.

Shortened L-Phe synthesis route
Class-level
Reported fewer synthetic steps via ring cleavage
May support streamlined amino acid synthesis research
Patent-claimed advantage; data to verify
Amino Acid Synthesis L-Phenylalanine Process Chemistry

L-Phenylalanine-Derived Chiral Scaffold

The target compound is synthesized from L-phenylalanine, a readily available chiral pool amino acid, via reduction and cyclization [1]. This contrasts with many other chiral oxazolidinones, such as (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, which are derived from norephedrine or other amino alcohols . The use of L-phenylalanine as a starting material not only ensures high enantiopurity but also provides a cost-effective and sustainable route, as L-phenylalanine is produced on a large commercial scale.

Synthetic precursor
Supporting evidence
L-Phenylalanine vs. norephedrine-based auxiliaries
Chiral pool feedstock context; may support cost and purity
Derived from renewable chiral amino acid
Chiral Pool Synthesis Amino Acid Derivatives Oxazolidinone Synthesis

5-Oxazolidinone, 2-methyl-4-(phenylmethyl)-: Target Applications


Streamlined L-Phenylalanine Synthesis

This compound is uniquely suited for research programs or production processes aimed at synthesizing L-phenylalanine or its derivatives. Its structure is designed to undergo controlled ring cleavage, directly yielding the phenylalanine backbone, thereby reducing the number of synthetic steps compared to conventional methods [1]. This can translate to lower material costs and increased throughput in both academic and industrial settings.

Asymmetric α-Hydroxy Carboxylic Acid Synthesis

In the asymmetric synthesis of 2-hydroxy fatty acid esters, the compound performs comparably to other established Evans-type oxazolidinone auxiliaries, delivering imide formation yields of 88–92% and final product ee values of 98–99% [1]. This makes it a reliable alternative when a benzyl-substituted auxiliary is desired for specific solubility or crystallization properties.

Chiral Heterocyclic Library Building Block

Due to its chiral oxazolidinone core and reactive functional handles (e.g., the N-H and carbonyl groups), this compound serves as a versatile starting material for constructing diverse chiral heterocyclic libraries. Its derivation from L-phenylalanine ensures high optical purity, which is essential for generating stereochemically defined compound collections in medicinal chemistry [2].

Enzymatic Substrate for Amino Acid Production

The patent literature suggests that 2-methyl-4-benzyl-5-oxazolidinone could function as a suitable substrate for enzymatic syntheses of L-phenylalanine [2]. This opens possibilities for developing biocatalytic processes that leverage the compound's pre-organized structure for efficient enzymatic conversion.

Application
Selection Property
Validation Focus
L-Phenylalanine synthesis research
Masked phenylalanine equivalent scaffold
Reported synthetic step reduction context
Asymmetric 2-hydroxy acid ester synthesis
Chiral auxiliary for enantioselective hydroxylation
Stereochemical outcome and yield review
Chiral heterocyclic library synthesis
Optically pure oxazolidinone core
Enantiopurity from L-Phe feedstock context
Enzymatic L-Phe production research
Pre-organized oxazolidinone substrate
Enzymatic conversion feasibility review
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